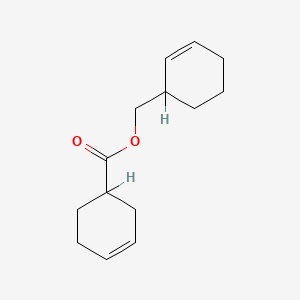
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate is an organic compound with the molecular formula C14H20O2. It is known for its unique structure, which includes two cyclohexene rings connected by an ester linkage. This compound is used in various chemical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate can be synthesized through the esterification of 3-cyclohexene-1-carboxylic acid with 3-cyclohexen-1-ylmethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as resins and coatings.
Mechanism of Action
The mechanism of action of 2-Cyclohexenylmethyl 3-cyclohexenecarboxylate involves its interaction with various molecular targets. The ester linkage can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid. These products can then participate in further biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate can be compared with other similar compounds, such as:
3-Cyclohexenylmethyl 3-cyclohexenecarboxylate: Similar structure but different reactivity due to the position of the ester linkage.
Cyclohexylmethyl 3-cyclohexenecarboxylate: Lacks the double bond in the cyclohexene ring, resulting in different chemical properties.
Cyclohexenylmethyl benzoate: Contains a benzene ring instead of a cyclohexene ring, leading to different aromatic properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical applications.
Biological Activity
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate is an organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H18O2, with a molecular weight of 206.28 g/mol. The compound features two cyclohexene rings, which contribute to its reactivity and biological properties.
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | This compound |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexenecarboxylic acid derivatives with alcohols through esterification methods. For example, Fischer esterification can be employed under acidic conditions to yield the desired product.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or preservatives.
- Anti-inflammatory Effects : Preliminary investigations indicate that cyclohexene derivatives may modulate inflammatory pathways, making them candidates for anti-inflammatory drug development.
- Cytotoxicity : Some research has explored the cytotoxic effects of cyclohexene derivatives on cancer cell lines, suggesting a possible role in cancer therapeutics.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several cyclohexene derivatives, including this compound. Results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus .
- Anti-inflammatory Mechanisms : In vitro assays showed that cyclohexene derivatives could inhibit pro-inflammatory cytokines in macrophage cultures, indicating their potential as anti-inflammatory agents .
- Cytotoxicity Assessment : A recent study investigated the effects of various cyclohexene compounds on human cancer cell lines. The results indicated that certain concentrations of this compound led to reduced cell viability, suggesting a targeted cytotoxic effect .
Properties
CAS No. |
64011-52-5 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
cyclohex-2-en-1-ylmethyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H20O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h2-3,5,7,12-13H,1,4,6,8-11H2 |
InChI Key |
BDSXYOGJNBDOJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)COC(=O)C2CCC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















